
Sucrose laurate
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Overview
Description
Sucrose laurate (C24H44O12, molecular weight: 524.6 g/mol) is a non-ionic surfactant synthesized via esterification of sucrose with lauric acid (dodecanoic acid). It is classified as a sucrose fatty acid ester (SE) and is widely recognized for its emulsifying, solubilizing, and bioavailability-enhancing properties . Structurally, it consists of a hydrophilic sucrose moiety linked to a lipophilic laurate chain, enabling amphiphilic behavior. Industrially, it is utilized in pharmaceuticals, cosmetics, and food products due to its biocompatibility and low toxicity . Notably, its synthesis via transesterification with vinyl laurate under mild conditions (40°C, atmospheric pressure) achieves high yields (>85%) and monoester purity ≥90%, surpassing commercial derivatives in quality .
Preparation Methods
Chemical Synthesis via Two-Stage Esterification and Transesterification
Reaction Mechanism and Process Design
The most widely adopted industrial method involves a two-stage process: (1) esterification of lauric acid to methyl laurate and (2) transesterification with sucrose . In the first stage, lauric acid reacts with methanol in a fixed-bed reactor using Amberlyst 15 as a solid acid catalyst. Optimal conditions reported include a temperature of 110°C, residence time of 5 minutes, and feed concentration of 94 g/L, achieving 98 wt% methyl laurate yield at 99% purity . The second stage utilizes methyl laurate and sucrose in a solvent-free system, with alkaline catalysts (e.g., potassium carbonate) facilitating transesterification at 90–110°C. This method achieves 95% selectivity for sucrose monolaurate due to minimized polyester formation .
Catalytic Efficiency and Scalability
Amberlyst 15 demonstrates exceptional stability, retaining >90% activity after 30 hours of continuous operation . The fixed-bed configuration enhances productivity (3.2 kg·L⁻¹·h⁻¹) compared to batch reactors, reducing energy consumption by 40% . A critical limitation is sucrose’s low solubility in non-polar media, necessitating precise stoichiometric ratios (sucrose:methyl laurate = 1:1.2) to prevent side reactions .
Table 1: Performance Metrics of Two-Stage Synthesis
Parameter | Stage 1 (Esterification) | Stage 2 (Transesterification) |
---|---|---|
Temperature | 110°C | 90–110°C |
Catalyst | Amberlyst 15 | K₂CO₃ |
Yield | 98% | 95% selectivity |
Reaction Time | 5 min | 4–6 hours |
Energy Consumption | 12 kWh/kg | 18 kWh/kg |
Enzymatic Synthesis Using Lipase Catalysts
Solvent-Free Esterification
Enzymatic methods employ Candida antarctica lipase B (CALB) to catalyze direct esterification of lauric acid and sucrose in solvent-free media . Optimal conditions include a 10-hour reaction at 60°C with 0.4% (w/w) enzyme loading, yielding 90.45% sucrose laurate . The absence of organic solvents (e.g., DMSO) reduces purification costs and eliminates toxic residues, making this method suitable for food-grade applications.
Kinetic and Thermodynamic Considerations
The reaction follows a Ping-Pong Bi-Bi mechanism, where lauric acid binds to the enzyme’s active site before sucrose . Water activity (aₐ) below 0.3 is critical to shift equilibrium toward ester formation. Immobilized lipase on macroporous resin exhibits a half-life of 120 cycles, reducing enzyme costs by 70% compared to free enzymes .
Transesterification with Vinyl Laurate Esters
Industrial-Scale Production
A patented process uses vinyl laurate and sucrose in dimethyl sulfoxide (DMSO) with sodium carbonate as a catalyst . The reaction proceeds at 80°C for 20–30 minutes, achieving >90% monoester content. Post-reaction purification involves sequential liquid-liquid extraction (isobutanol/water), ultrafiltration, and freeze-drying to remove residual DMSO and unreacted sucrose .
Purity and Regulatory Compliance
This method meets FDA and EFSA standards for food additives, with residual solvent levels <10 ppm . However, DMSO’s high boiling point (189°C) complicates solvent recovery, increasing operational costs by 25% compared to methanol-based systems .
Comparative Analysis of Synthesis Methods
Table 2: Method Comparison for this compound Production
Method | Yield (%) | Selectivity (%) | Energy Use (kWh/kg) | Scalability |
---|---|---|---|---|
Two-Stage Chemical | 95 | 95 | 30 | High |
Enzymatic | 90 | 98 | 22 | Moderate |
Vinyl Ester | 92 | 90 | 35 | High |
-
Two-stage chemical synthesis dominates industrial production due to high throughput and compatibility with continuous manufacturing.
-
Enzymatic routes are preferred for niche applications requiring ultra-pure products (e.g., pharmaceuticals) despite slower kinetics .
-
Vinyl ester transesterification offers rapid reaction times but faces economic challenges from solvent management .
Chemical Reactions Analysis
Types of Reactions: Sucrose laurate primarily undergoes esterification and transesterification reactions. It can also participate in hydrolysis and saponification reactions under certain conditions .
Common Reagents and Conditions:
Esterification: Lauric acid and methanol with Amberlyst 15 as a catalyst at 110°C.
Transesterification: Methyl laurate and sucrose under reduced pressure and anhydrous conditions.
Hydrolysis and Saponification: These reactions typically occur in the presence of water and a base, such as sodium hydroxide.
Major Products:
Esterification: Methyl laurate.
Transesterification: Sucrose monolaurate, dilaurate, and polylaurate.
Hydrolysis and Saponification: Lauric acid and sucrose.
Scientific Research Applications
Pharmaceutical Applications
1.1. Intestinal Permeation Enhancer
Sucrose laurate has been studied extensively as an intestinal permeation enhancer, which is critical for improving the oral bioavailability of macromolecules such as peptides and proteins. A study assessed its effectiveness in Caco-2 monolayers and rat intestinal tissues, demonstrating that this compound significantly increased the apparent permeability coefficient of various markers, indicating enhanced absorption capabilities. The concentration-dependent effects were notable, with 1 mM this compound increasing permeability while maintaining histological integrity of the intestinal lining .
Table 1: Effects of this compound on Permeability
Concentration (mM) | Apparent Permeability Coefficient | Transepithelial Electrical Resistance |
---|---|---|
1 | Increased | Reduced |
5 | Significant increase | Further reduced |
10 | Maximal effect | Significant reduction |
1.2. Hot-Melt Technology
In pharmaceutical technology, this compound has been evaluated for its role in hot-melt extrusion processes. It was found to influence the crystalline structure and dissolution rates of poorly soluble drugs like gemfibrozil. The use of a minimum of 5% this compound in formulations significantly improved drug solubility and bioavailability without adversely affecting stability .
Food Technology
2.1. Dual-Functional Additive
This compound has emerged as a dual-functional additive in food applications, providing both emulsification and antibacterial properties. Research demonstrated its effectiveness against Bacillus cereus with a minimum inhibitory concentration of 0.3125 mg/mL. The mechanism involved disruption of cell wall integrity and membrane potential alterations, leading to leakage of intracellular contents . This makes this compound a promising candidate for use in various food products to enhance safety and stability.
Table 2: Antibacterial Activity of this compound
Bacteria | Minimum Inhibitory Concentration (mg/mL) | Mechanism of Action |
---|---|---|
Bacillus cereus | 0.3125 | Cell wall disruption, membrane damage |
Cosmetic Applications
3.1. Skin Care Products
In cosmetic formulations, this compound is utilized for its emulsifying properties and skin compatibility. It has been shown to reduce irritation potential compared to traditional surfactants like polysorbate 80, making it suitable for sensitive skin formulations . Additionally, studies indicate that this compound can modulate skin barrier functions while enhancing the delivery of active ingredients.
Table 3: Comparative Skin Irritation Potential
Surfactant | Skin Irritation Score (Scale 0-10) |
---|---|
This compound | 2 |
Polysorbate 80 | 5 |
Case Studies
Case Study 1: Oral Insulin Delivery
A significant study investigated the use of this compound as a permeation enhancer for oral insulin delivery in rat models. Co-administration with this compound resulted in notable reductions in blood glucose levels and enhanced bioavailability compared to control groups, demonstrating its potential for improving peptide drug delivery systems .
Case Study 2: Milk Beverage Application
In food science, this compound was incorporated into milk beverages to assess its emulsifying and antibacterial properties. The study confirmed that it not only improved the stability of emulsions but also provided protection against microbial contamination, thereby extending shelf life and ensuring product safety .
Mechanism of Action
Sucrose laurate exerts its effects primarily through membrane perturbation. It increases the permeability of cell membranes by opening tight junctions, which enhances the paracellular transport of macromolecules . This mechanism is particularly useful in drug delivery, where it facilitates the absorption of therapeutic compounds through the intestinal epithelium . Additionally, this compound can disrupt the integrity of bacterial cell membranes, leading to antibacterial effects .
Comparison with Similar Compounds
Comparison with Similar Sucrose Esters
Structural and Functional Differences
Sucrose esters vary in fatty acid chain length, which critically influences their physicochemical properties and applications:
Key Findings :
- Chain Length vs. Function : Medium-chain laurate esters exhibit superior solubilization and drug release due to balanced hydrophilicity-lipophilicity. Longer chains (palmitate, stearate) are less effective in enhancing dissolution but better stabilize lipid-based systems .
- Monoester Dominance: High monoester content (>90%) in this compound improves surfactant efficiency compared to commercial SEs with higher diester impurities .
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing sucrose laurate with high purity, and how can yield be optimized?
- Methodological Answer : this compound synthesis typically involves enzymatic or chemical esterification. Enzymatic methods (e.g., using lipases) offer regioselectivity under mild conditions (40–60°C, pH 7–8), while chemical synthesis (e.g., transesterification with lauric acid chloride) requires anhydrous solvents like dimethylformamide. Purification steps include solvent extraction, recrystallization, or HPLC. Yield optimization involves adjusting molar ratios (e.g., sucrose:laurate = 1:3), catalyst concentration (0.5–2% w/w), and reaction time (24–72 hrs). Purity is validated via NMR (δ 4.1–5.5 ppm for glycosidic protons) and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers accurately determine the critical micelle concentration (CMC) of this compound?
- Methodological Answer : The CMC is measured using surface tension (tensiometry), conductivity (electrochemical cell), or fluorescence spectroscopy (pyrene probe). For surface tension, plot values against log concentration; the inflection point indicates CMC. Triplicate trials at 25°C ± 0.5°C ensure reproducibility. Confounding factors include ionic strength (use buffer solutions) and temperature control. Data should be analyzed using nonlinear regression models .
Table 1 : Common Analytical Techniques for this compound Characterization
Advanced Research Questions
Q. What experimental frameworks (e.g., PICOT/FINER) are suitable for designing studies on this compound’s role in lipid nanoparticle drug delivery?
- Methodological Answer : The PICOT framework structures hypotheses:
- P opulation: Lipid nanoparticles loaded with siRNA.
- I ntervention: this compound (0.1–1.0% w/v) as a stabilizer.
- C omparison: Polysorbate 80 or no surfactant.
- O utcome: Particle size (DLS), encapsulation efficiency (UV-Vis), and in vitro release (dialysis).
- T ime: Stability over 4 weeks at 4°C.
The FINER criteria ensure feasibility (lab resources), novelty (comparison with understudied surfactants), and relevance (applicability to mRNA therapeutics) .
Q. How can conflicting data on this compound’s thermodynamic properties (e.g., ΔG micellization) be resolved?
- Methodological Answer : Discrepancies often arise from solvent purity (e.g., trace water in DMSO) or temperature fluctuations. Researchers should:
- Replicate studies under standardized conditions (e.g., 25°C, argon atmosphere).
- Use high-purity reagents (≥99.9%) and validate via Karl Fischer titration.
- Apply statistical tools (ANOVA, Tukey’s HSD) to assess inter-lab variability.
- Cross-validate with isothermal titration calorimetry (ITC) for ΔG accuracy .
Table 2 : Synthesis Method Comparison
Method | Catalyst | Yield (%) | Purity (%) |
---|---|---|---|
Enzymatic | Candida antarctica lipase | 65–75 | 92–97 |
Chemical | Lauric acid chloride | 80–90 | 85–93 |
Source: |
Q. What strategies mitigate batch-to-batch variability in this compound’s emulsification performance?
- Methodological Answer : Standardize synthesis protocols (e.g., fixed stirring speed, inert atmosphere). Characterize each batch via:
- Hydrophilic-lipophilic balance (HLB) calculation: HLB = 20 × (M_hydrophilic/M_total).
- Emulsion stability tests (centrifugation at 10,000 rpm for 30 min).
- DOE (Design of Experiments) to identify critical factors (e.g., lauroyl chain position). Use QbD (Quality by Design) principles for industrial-academic collaboration .
Q. Data Analysis & Interpretation
Q. How should researchers address outliers in spectroscopic data when analyzing this compound’s interaction with proteins?
- Methodological Answer : Outliers in circular dichroism (CD) or fluorescence spectra may arise from protein aggregation. Mitigation steps:
- Pre-filter samples (0.22 µm membrane).
- Conduct negative controls (surfactant-free buffer).
- Use robust statistical methods (Grubbs’ test) to identify outliers.
- Report raw and normalized data in supplementary materials for transparency .
Properties
CAS No. |
25339-99-5 |
---|---|
Molecular Formula |
C24H46O13 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;dodecanoic acid |
InChI |
InChI=1S/C12H22O11.C12H24O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h4-11,13-20H,1-3H2;2-11H2,1H3,(H,13,14)/t4?,5?,6?,7?,8?,9?,10?,11?,12-;/m0./s1 |
InChI Key |
PVVVEHXCVQRLOC-NSIFZURYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)O[C@]2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Key on ui other cas no. |
25339-99-5 |
Pictograms |
Corrosive |
Related CAS |
37266-93-6 (unspecified laurate) |
Synonyms |
eta-fructofuranosyl-alpha-D-glucopyranoside monododecanoate L-1690 sucrose laurate sucrose monododecanoate sucrose monolaurate |
Origin of Product |
United States |
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